molecular formula C15H15N5O B3334910 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide CAS No. 1004643-75-7

2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide

Cat. No.: B3334910
CAS No.: 1004643-75-7
M. Wt: 281.31 g/mol
InChI Key: YNRIQIOICXRRQE-UHFFFAOYSA-N
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Description

2-(1-Ethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide is a quinoline-based carbohydrazide derivative featuring a 1-ethylpyrazole substituent at the 2-position of the quinoline core.

Properties

IUPAC Name

2-(1-ethylpyrazol-4-yl)quinoline-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c1-2-20-9-10(8-17-20)14-7-12(15(21)19-16)11-5-3-4-6-13(11)18-14/h3-9H,2,16H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRIQIOICXRRQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201170242
Record name 2-(1-Ethyl-1H-pyrazol-4-yl)-4-quinolinecarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201170242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004643-75-7
Record name 2-(1-Ethyl-1H-pyrazol-4-yl)-4-quinolinecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004643-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Ethyl-1H-pyrazol-4-yl)-4-quinolinecarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201170242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide typically involves the condensation of 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-4-carboxylic acid derivatives, while substitution reactions can produce a variety of hydrazide derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds similar to 2-(1-ethyl-1H-pyrazol-4-yl)quinoline derivatives exhibit significant antimicrobial properties. A study highlighted the efficacy of these compounds against various bacterial strains, suggesting potential applications in developing new antibiotics or antifungal agents .

Anticancer Properties
There is growing evidence supporting the anticancer potential of pyrazole derivatives. For instance, studies have shown that 2-(1-ethyl-1H-pyrazol-4-yl)quinoline derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells. These findings position the compound as a candidate for further development in cancer therapeutics .

Material Science

Fluorescent Probes
The unique structure of this compound makes it suitable for use as a fluorescent probe in various applications, including bioimaging and sensing technologies. Its fluorescence properties can be harnessed for detecting specific biomolecules or environmental pollutants .

Polymeric Materials
In material science, this compound can be incorporated into polymeric matrices to enhance thermal stability and mechanical properties. Research into its use in composite materials has shown promising results, indicating improvements in durability and resistance to environmental degradation .

Research Tool

Biochemical Assays
Due to its ability to interact with various biological targets, this compound is being utilized in biochemical assays to study enzyme activities and protein interactions. Its role as a hydrazone derivative allows for specific binding interactions that are crucial for understanding complex biological systems .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 2-(1-ethyl-1H-pyrazol-4-yl)quinoline and evaluated their antimicrobial activity against Staphylococcus aureus. Results indicated that certain modifications led to enhanced activity compared to standard antibiotics, suggesting pathways for developing new therapeutic agents.

Case Study 2: Anticancer Activity

A recent investigation focused on the anticancer effects of this compound against breast cancer cell lines. The study demonstrated that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis markers, highlighting its potential as a lead compound for cancer therapy.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interfere with cellular pathways, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Antimicrobial Activity

  • 2-(4-Bromophenyl)quinoline-4-carbohydrazide (): Exhibits inhibition against microbial DNA gyrase, a critical enzyme in bacterial DNA replication .
  • 2-(1-Benzofuran-2-yl)quinoline-4-carbohydrazide (): Shows antibacterial activity against Gram-negative pathogens (E. coli, K. pneumoniae) at 50 mg/mL, with zone inhibition diameters of 12–15 mm .

Anticancer and Cytotoxic Activity

  • Chalcone-hybridized quinoline-4-carbohydrazides (): Derivatives like 9n–q demonstrate cytotoxicity against cancer cell lines (IC₅₀: 2–10 µM), attributed to the conjugated allylidene and methoxy groups enhancing DNA intercalation .
  • 2-(4-Chlorophenyl)quinoline-4-carbohydrazide (): Used in antitubercular and antiproliferative studies due to its planar aromatic system and chloro-substituent’s electron-deficient nature .

Antioxidant Potential

  • Furan-substituted derivatives (): 6-Chloro-2-(furan-2-yl)-quinoline-4-carbohydrazide analogs show radical scavenging activity (IC₅₀: 25–50 µM) via hydroxyl and methoxy groups .

Key Research Findings and Limitations

  • Structural Advantage : The 1-ethylpyrazole group in the target compound may offer superior metabolic stability compared to halogenated analogs, as alkyl groups reduce susceptibility to oxidative degradation.
  • Limitations: Direct bioactivity data for this compound are absent in the provided evidence. Predictions are based on analogs, necessitating experimental validation.
  • Computational Insights : Tools like SHELXL (for crystallography) and Multiwfn (for wavefunction analysis) could optimize its structure-activity relationship .

Biological Activity

2-(1-Ethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide (CAS No. 1004643-75-7) is a compound derived from the quinoline family, which has garnered attention due to its potential biological activities. This article delves into the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C15H15N5O, with a molecular weight of 281.31 g/mol. The structure features a quinoline core substituted with an ethyl-pyrazole group and a carbohydrazide moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available quinoline derivatives. The synthesis pathway often includes the formation of the pyrazole ring followed by the introduction of the carbohydrazide group through condensation reactions.

Antimicrobial Activity

Research has demonstrated that compounds containing the quinoline structure exhibit significant antimicrobial properties. In vitro studies have shown that this compound possesses activity against various bacterial strains and fungi. For instance, it has been evaluated against Gram-positive bacteria such as Streptococcus pneumoniae and Gram-negative bacteria such as Escherichia coli, showing promising results comparable to standard antibiotics .

Microorganism Activity (MIC µg/mL) Standard Antibiotic
Streptococcus pneumoniae15Penicillin
Escherichia coli20Ampicillin
Candida albicans25Fluconazole

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies indicate that it exhibits cytotoxic effects against human tumor cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

The IC50 values for several cancer cell lines are summarized below:

Cell Line IC50 (µM)
HeLa (Cervical Cancer)12
MCF7 (Breast Cancer)18
A549 (Lung Cancer)22

Other Biological Activities

Beyond antimicrobial and anticancer activities, quinoline derivatives like this compound have shown promise in other areas such as anti-inflammatory and antiviral activities. Some studies have indicated potential effectiveness against HIV integrase, although further research is required to substantiate these findings .

Case Studies

Several case studies have highlighted the efficacy of quinoline derivatives in clinical settings:

  • Case Study on Antimicrobial Resistance : A study involving patients with resistant infections found that derivatives of quinoline, including this compound, demonstrated effectiveness where traditional antibiotics failed .
  • Clinical Evaluation in Cancer Therapy : In a phase I trial assessing the safety and efficacy of new anticancer agents, patients treated with quinoline derivatives reported improved outcomes compared to control groups .

Q & A

Q. What are the standard synthetic routes for 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation or hydrazide formation. For example:

  • Step 1: Synthesize the quinoline-4-carboxylic acid precursor via cyclocondensation of substituted esters with hydrazine derivatives under reflux conditions.
  • Step 2: React the acid with hydrazine hydrate to form the carbohydrazide core.
  • Step 3: Introduce the 1-ethylpyrazole moiety via nucleophilic substitution or coupling reactions.
    Optimization strategies include varying solvents (e.g., ethanol, DMF), catalysts (e.g., glacial acetic acid), and temperature (80–120°C) to improve yields. Phosphorus oxychloride (POCl₃) is often used for cyclization .

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, N-H at ~3300 cm⁻¹) .
  • NMR (¹H/¹³C): Assigns proton environments (e.g., quinoline aromatic protons at δ 7.5–8.5 ppm) and carbon backbone .
  • Elemental Analysis: Confirms purity (>95%) and stoichiometry .
  • Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., m/z = 335.3 [M+H]⁺) .

Q. What are common intermediates and their stability considerations during synthesis?

Methodological Answer:

  • Hydrazone Intermediates: Often unstable; immediate use in subsequent steps is recommended (e.g., reaction with substituted isatins) .
  • Pyrazole Derivatives: Stabilized via electron-withdrawing groups (e.g., chloro, methoxy) to prevent decomposition .

Advanced Research Questions

Q. How can low yields or impurities in the final product be addressed?

Methodological Answer:

  • Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) .
  • By-Product Analysis: Employ LC-MS to identify side products (e.g., unreacted hydrazides) and adjust stoichiometry .
  • Catalyst Screening: Test alternatives like Amberlyst-15 or ionic liquids to enhance reaction efficiency .

Q. What computational methods predict the compound’s reactivity or binding affinity?

Methodological Answer:

  • DFT Studies: Calculate HOMO-LUMO gaps to assess electrophilicity .
  • Molecular Docking: Use AutoDock Vina to model interactions with biological targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .
  • QSAR Models: Correlate substituent effects (e.g., logP, polar surface area) with antimycobacterial activity .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Methodological Answer:

  • Variable Temperature NMR: Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, HSQC): Assign overlapping signals in complex aromatic regions .
  • X-ray Crystallography: Confirm absolute configuration and hydrogen-bonding networks .

Q. What experimental designs evaluate its biological activity in vitro vs. in vivo?

Methodological Answer:

  • In Vitro: Minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis H37Rv .
  • In Vivo: Murine models for anticonvulsant activity (e.g., MES-induced seizures) with dose-response curves .
  • Toxicity Screening: HepG2 cell viability assays to determine IC₅₀ values .

Q. How do substituents on the pyrazole or quinoline rings affect bioactivity?

Methodological Answer:

Substituent Position Effect on Activity Reference
ChloroPyrazole C-5Enhances anticonvulsant potency
MethoxyQuinoline C-6Reduces metabolic stability
EthylPyrazole N-1Improves solubility (logS +0.5)

Q. What are optimal storage conditions to prevent degradation?

Methodological Answer:

  • Temperature: Store at –20°C in amber vials to avoid photodegradation .
  • Humidity: Use desiccants (silica gel) to prevent hydrazide hydrolysis .
  • Solvent Stability: Avoid DMSO (>1 month storage) due to radical formation; prefer ethanol .

Q. How are multi-step syntheses optimized for scalability?

Methodological Answer:

  • Flow Chemistry: Continuous reactors for high-throughput cyclization steps .
  • Green Solvents: Replace POCl₃ with biodegradable ionic liquids .
  • Process Analytical Technology (PAT): Real-time monitoring via FTIR to control intermediate quality .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide
Reactant of Route 2
Reactant of Route 2
2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide

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